4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine
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Overview
Description
4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the fluorophenyl group and the morpholine ring contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine exhibits several biochemical properties that make it a valuable tool in biochemical reactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a selective protein inhibitor, which can modulate the activity of specific enzymes involved in critical biochemical pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their catalytic functions.
Cellular Effects
The effects of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, such as HeLa cells, it has been shown to act as a lipid droplet biomarker, indicating its role in lipid metabolism and storage . Additionally, it affects normal cells like L929 cells, demonstrating its versatility in different cellular environments .
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under various experimental conditions, allowing for prolonged observation of its effects . Its degradation products may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further modulate its biological effects .
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl group and the morpholine ring. Key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine
- 4-{2-[5-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine
- 4-{2-[5-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine
Uniqueness
The presence of the fluorophenyl group in 4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-14-12-18-21-19(15-2-4-17(20)5-3-15)16(13-24(18)22-14)6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHTRODIKEQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=C1)C3=CC=C(C=C3)F)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.